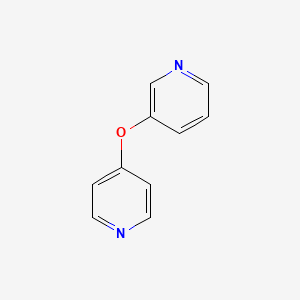

Pyridine, 3-(4-pyridinyloxy)-

Description

Pyridine, 3-(4-pyridinyloxy)-, is a pyridine derivative characterized by a central pyridine ring substituted at the 3-position with a 4-pyridinyloxy group. These inhibitors exhibit high potency (Ki values as low as 29 nM) and selectivity (>160-fold over monoamine oxidases A/B) . The 3-(piperidin-4-ylmethoxy)pyridine scaffold is optimized for competitive inhibition of LSD1 by binding to the enzyme's active site, interacting with residues such as Asp555, Tyr761, and the FAD cofactor . Cellular studies demonstrate their efficacy in suppressing leukemia and solid tumor proliferation (EC50 ~280 nM) while sparing normal cells .

Properties

CAS No. |

53258-98-3 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

3-pyridin-4-yloxypyridine |

InChI |

InChI=1S/C10H8N2O/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-8H |

InChI Key |

MDHWZCPIGAPHDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(4-pyridinyloxy)- typically involves the nucleophilic substitution reaction of 4-fluoropyridine with 3-hydroxypyridine. The reaction is carried out under basic conditions, often using potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for Pyridine, 3-(4-pyridinyloxy)- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-pyridinyloxy group exerts strong electronic effects on the parent pyridine ring. Key findings include:

-

Regioselectivity : Nucleophilic substitution occurs preferentially at the 2- and 4-positions of the parent pyridine due to electron withdrawal by the pyridinyloxy group . This aligns with pyridine’s general reactivity, where electron-deficient rings favor nucleophilic attack at these positions .

-

Reaction Conditions : Reactions with amines or alkoxides typically require polar aprotic solvents (e.g., DMF) and bases like NaH to deprotonate nucleophiles . For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluoropyridine | NaH, DMF, 80°C, 5h | 3-(4-Pyridinyloxy)-imidazo[2,1-b]thiazine | 58–73% |

-

Mechanistic Insight : The C–F bond in 4-fluoropyridine derivatives undergoes selective substitution at the 4-position due to polarization by the adjacent nitrogen . Similar reactivity is expected for other leaving groups (e.g., Cl, Br) at activated positions.

Electrophilic Aromatic Substitution

-

Directed ortho-Metalation : Strong bases (e.g., LDA) can deprotonate positions adjacent to the pyridinyloxy group, enabling halogenation or carboxylation .

-

Nitration/Sulfonation : Requires harsh conditions (HNO₃/H₂SO₄) and typically yields para-substituted products relative to the pyridinyloxy group .

Oxidation and N-Oxide Formation

The nitrogen atoms in both pyridine rings can undergo oxidation:

-

N-Oxidation : Treatment with peracids (e.g., mCPBA) selectively oxidizes the less sterically hindered nitrogen (typically in the parent pyridine ring) to form N-oxides, enhancing solubility and directing further substitutions .

-

Biological Relevance : N-Oxides of related pyrrolo[3,4-c]pyridines exhibit insulin-sensitizing and antiviral activities , suggesting potential pharmacological applications for 3-(4-pyridinyloxy)pyridine derivatives.

Reduction and Hydrogenation

Catalytic hydrogenation reduces the pyridine rings to piperidine derivatives:

-

Full Hydrogenation : Using Raney nickel or ruthenium catalysts under H₂ pressure converts both rings to piperidine, releasing ~193.8 kJ/mol .

-

Partial Reduction : Lithium aluminium hydride (LiAlH₄) selectively generates 1,4-dihydropyridine intermediates, which are useful in synthesis .

Radical and Cycloaddition Reactions

-

Dimerization : Under radical conditions (e.g., Na/NH₃), 3-(4-pyridinyloxy)pyridine forms 4,4′-bipyridine derivatives via C–C coupling .

-

Cycloaddition : 3,4-Pyridynes generated from silyltriflate precursors undergo [2+2] or [4+2] cycloadditions with alkynes or nitrones, enabling access to polycyclic architectures .

Ether Cleavage and Functionalization

The pyridinyloxy ether linkage is susceptible to cleavage under acidic or reductive conditions:

-

Acidic Cleavage : HI or HBr in acetic acid cleaves the ether bond, yielding 3-hydroxypyridine and 4-bromopyridine .

-

Reductive Cleavage : Catalytic hydrogenolysis (Pd/C, H₂) breaks the C–O bond, producing two pyridine rings .

Coordination Chemistry

The nitrogen atoms act as ligands for transition metals:

Scientific Research Applications

Pyridine, 3-(4-pyridinyloxy)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of Pyridine, 3-(4-pyridinyloxy)- involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in LSD1 Inhibition

The table below compares key structural analogs of 3-(piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors:

Key Observations:

- Core Structure: Pyridine-based inhibitors (e.g., Compound 17) outperform cyclopropylamine derivatives (e.g., Tranylcypromine) in potency and selectivity due to enhanced hydrophobic/electrostatic interactions with LSD1's FAD-binding pocket . Replacing cyclopropylamine with a pyridine core (Compound 3) initially reduced activity (Ki >47,800 nM), but adding substituents (e.g., 4-cyanophenyl in Compound 17) restored potency .

- Substituent Effects: The 3-(piperidin-4-ylmethoxy) group is critical for binding; replacing the -O- linkage with -NH- (Compound 43) reduced activity by ~40-fold (Ki = 1,200 nM) . 4-Cyanophenyl at the R5 position (Compound 17) enhances potency (Ki = 29 nM) compared to unsubstituted phenyl (Ki = 2,300 nM in Compound 5) . Substituents at the R6 position (e.g., tolyl) improve hydrophobic interactions with LSD1's substrate-binding pocket .

Enzymatic and Cellular Activity

- Selectivity: 3-(Piperidin-4-ylmethoxy)pyridine derivatives exhibit >160-fold selectivity for LSD1 over MAO-A/B, unlike Tranylcypromine, which non-selectively inhibits MAOs .

- Cellular Efficacy: Compound 17 reduces H3K4 methylation in cancer cells (EC50 = 280 nM), comparable to the GSK inhibitor (EC50 ~500 nM) but superior to Tranylcypromine (EC50 ~10,000 nM) .

Mechanistic Insights

- Binding Mode: Docking studies reveal that the pyridine core of Compound 17 aligns with LSD1's FAD cofactor, while the 4-cyanophenyl group occupies a hydrophobic subpocket near Ala809 and Thr810 . This contrasts with Tranylcypromine, which covalently modifies FAD, leading to irreversible inhibition and off-target effects .

- Kinetics: Compound 17 acts as a competitive inhibitor against the H3K4me2 substrate, whereas cyclopropylamine derivatives (e.g., Compound 2) exhibit mixed inhibition modes .

Comparison with Other Pyridine Derivatives

- Bis-pyridinyloxy Propanediyl Derivatives (): These compounds feature multiple pyridinyloxy groups but are untested for LSD1 inhibition, highlighting the uniqueness of 3-(piperidin-4-ylmethoxy)pyridine's pharmacophore .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.